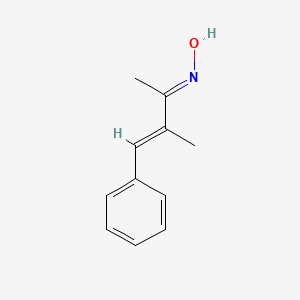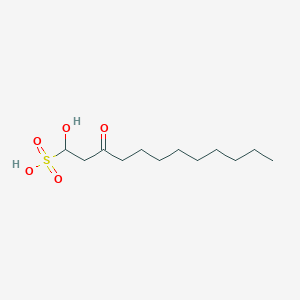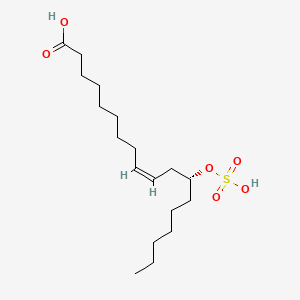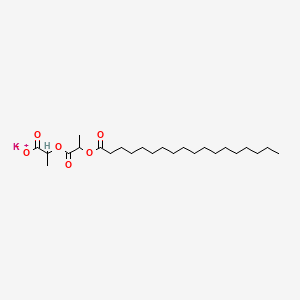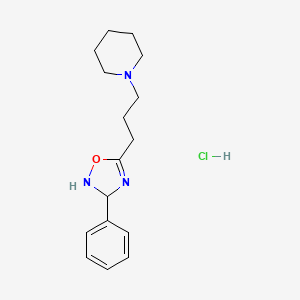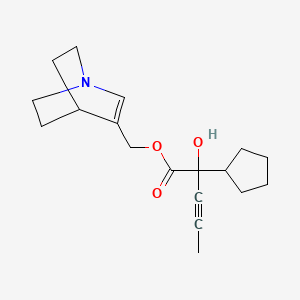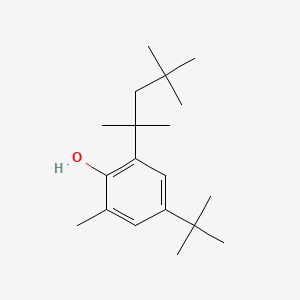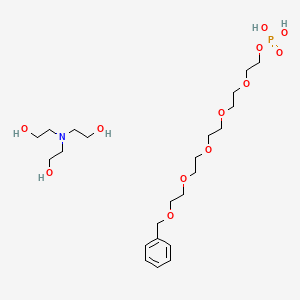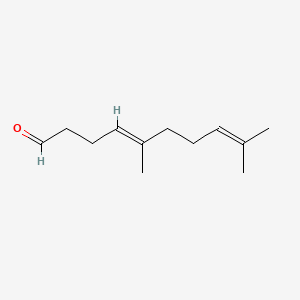
5,9-Dimethyl-4,8-decadienal, (4E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9-Dimethyl-4,8-decadienal, (4E)-: is an organic compound with the molecular formula C12H20O . It is a type of aldehyde characterized by its two double bonds and two methyl groups. This compound is known for its distinctive citrus-like odor and is used in various applications, including flavoring and fragrance industries .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-4,8-decadienal typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of 5,9-dimethyl-4,8-decadienoic acid with pyridine in water under reflux conditions for one hour . This process requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5,9-Dimethyl-4,8-decadienal often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound .
化学反应分析
Types of Reactions: 5,9-Dimethyl-4,8-decadienal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group into a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 5,9-Dimethyl-4,8-decadienoic acid
Reduction: 5,9-Dimethyl-4,8-decadienol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
5,9-Dimethyl-4,8-decadienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the flavor and fragrance industry due to its citrus-like odor.
作用机制
The mechanism of action of 5,9-Dimethyl-4,8-decadienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various chemical transformations, influencing biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
相似化合物的比较
4,8-Decadienal: Another aldehyde with a similar structure but without the methyl groups.
5,9-Dimethyl-4,8-decadienoic acid: The oxidized form of 5,9-Dimethyl-4,8-decadienal.
5,9-Dimethyl-4,8-decadienol: The reduced form of 5,9-Dimethyl-4,8-decadienal.
Uniqueness: 5,9-Dimethyl-4,8-decadienal is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, such as its characteristic odor and reactivity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
18445-88-0 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
InChI 键 |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
手性 SMILES |
CC(=CCC/C(=C/CCC=O)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


